Cas no 2198-92-7 (Verrucarol)
Verrucarol Chemical and Physical Properties
Names and Identifiers
-
- Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)-
- VERRUCAROL
- Verrucarol Standard
- 4BETA,15-DIHYDROXY-12,13-EPOXY-TRICHOTHEC-9-ENE
- 12,13-EPOXYTRICHOTHEC-9-EN-4.BETA.,15-DIOL
- SPIRO(2,5-METHANO-1-BENZOXEPIN-10,2'-OXIRANE)-5A(6H)-METHANOL, 2,3,4,5,7,9A-HEXAHYDRO-4-HYDROXY-5,8-DIMETHYL-, (2R,2'S,4R,5S,5AR,9AR)-REL-
- (4alpha,12xi)-12,13-epoxytrichothec-9-ene-4,15-diol
- (4beta)-12,13-Epoxytrichothec-9-ene-4,15-diol
- 80514-49-4
- Trichothec-9-ene-4,15-diol, 12,13-epoxy-, (4.beta.)-
- TRICHOTHEC-9-ENE-4,15-DIOL, 12,13-EPOXY-, (4.BETA.)-(+/-)-
- 16Z45187LG
- Trichothec-9-ene-4,15-diol, 12,13-epoxy-, (4beta)-
- Verrucarol, (+/-)-
- 4FAZ232G4J
- (+/-)-VERRUCAROL
- (-)-VERRUCAROL
- UNII-16Z45187LG
- (1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol
- CHEMBL504718
- Q63396582
- 2198-92-7
- UNII-4FAZ232G4J
- (2R,7R,9R,11R)-2-(Hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol
- DTXSID00891793
- SMP2_000068
- Verrucarol
-
- Inchi: 1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-6-10(17)13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3/t10-,11?,12?,13?,14-,15?/m1/s1
- InChI Key: ZSRVBNXAPSQDFY-DWABTGGYSA-N
- SMILES: O1CC21C1C[C@H](C2(C)[C@@]2(CO)CCC(C)=CC2O1)O
Computed Properties
- Exact Mass: 266.15200
- Monoisotopic Mass: 266.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.2A^2
- XLogP3: 0
Experimental Properties
- Density: 1.3
- Boiling Point: 422°Cat760mmHg
- Flash Point: 209°C
- Refractive Index: 1.545
- PSA: 62.22000
- LogP: 1.01250
Verrucarol Security Information
- Hazardous Material transportation number:UN 2811 6.1/PG 1
- WGK Germany:3
- Hazard Category Code: 26/27/28-36/37/38
- Safety Instruction: S22; S26; S36/37/39; S45
-
Hazardous Material Identification:
- Risk Phrases:R26/27/28; R36/37/38
- Storage Condition:−20°C
Verrucarol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | V213390-0.5mg |
Verrucarol |
2198-92-7 | 0.5mg |
$ 570.00 | 2022-06-02 | ||
| TRC | V213390-1mg |
Verrucarol |
2198-92-7 | 1mg |
$ 1030.00 | 2022-06-02 |
Verrucarol Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on Verrucarol
Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)- (CAS No. 2198-92-7): A Comprehensive Scientific Profile
Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)- (CAS No. 2198-92-7) represents a fascinating member of the trichothecene family, a group of sesquiterpenoid compounds that have garnered significant attention in biochemical research. This particular compound, with its unique epoxy group at positions 12,13 and hydroxyl groups at positions 4 and 15, displays distinctive structural characteristics that contribute to its chemical behavior and potential applications.
The molecular structure of Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)- features a characteristic trichothecene skeleton, which has become a subject of intense study in natural product chemistry. Researchers are particularly interested in how the epoxy functionality influences the compound's reactivity and biological interactions. Recent studies published in journals like the Journal of Natural Products have explored the stereochemical aspects of similar trichothecene derivatives, providing valuable insights into their three-dimensional configurations.
In the context of current scientific trends, Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)- has been examined for its potential role in various biochemical pathways. The compound's unique oxygenated pattern makes it particularly interesting for researchers investigating natural product biosynthesis. Modern analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy have been crucial in characterizing this compound and its derivatives.
The stability profile of Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)- has been a focus of several research groups, especially regarding how environmental factors affect its epoxy ring integrity. Studies have shown that proper storage conditions are essential for maintaining the compound's structural stability, with temperature and humidity being critical parameters. This information is particularly valuable for laboratories working with this compound for research purposes.
From a synthetic chemistry perspective, Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)- presents interesting challenges and opportunities. The compound's multiple functional groups offer various possibilities for chemical modification, making it a potential starting material for the synthesis of more complex molecules. Recent advances in green chemistry approaches have opened new avenues for working with such natural product derivatives in an environmentally responsible manner.
In the field of analytical chemistry, Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)- serves as an important reference standard for the identification and quantification of related compounds. The development of advanced chromatographic methods has significantly improved our ability to detect and study this compound in complex matrices. These analytical advancements are particularly relevant given the growing interest in natural product research and quality control.
The biochemical interactions of Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)- have been the subject of preliminary investigations, with researchers exploring its potential effects on various biological systems. While much remains to be discovered, the compound's structural features suggest it may interact with specific cellular components in ways that could have implications for basic research. These studies are typically conducted under carefully controlled laboratory conditions following all appropriate safety protocols.
From a regulatory standpoint, Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)- is primarily used for research purposes, and its handling follows standard laboratory safety procedures. Researchers working with this compound are advised to consult the latest safety data sheets and follow institutional guidelines for chemical handling. The scientific community continues to develop improved safety protocols for working with such specialized compounds.
In the context of natural product chemistry, Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)- represents an important example of the structural diversity found in fungal metabolites. The compound's biosynthesis pathway has attracted interest from researchers studying fungal secondary metabolism, with particular focus on the enzymatic steps leading to the formation of its characteristic epoxy group. These studies contribute to our broader understanding of fungal biochemistry.
The commercial availability of Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)- has facilitated research across multiple disciplines. Specialized chemical suppliers typically provide this compound to qualified researchers, accompanied by detailed certificates of analysis that verify its purity and identity. The compound's market availability reflects the growing demand for well-characterized natural product derivatives in scientific research.
Recent technological advancements in structural elucidation techniques have significantly enhanced our understanding of Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)- and related compounds. Modern computational chemistry methods, combined with experimental data, allow researchers to predict and explain the compound's behavior under various conditions. These approaches are particularly valuable for designing new experiments and interpreting results.
In the broader context of scientific research, Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)- serves as an important tool for studying structure-activity relationships within the trichothecene family. Researchers utilize this compound to investigate how specific molecular modifications affect biological activity, contributing to the fundamental knowledge of natural product chemistry. These studies often employ state-of-the-art instrumentation and rigorous experimental design.
The future research directions for Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)- may include more detailed investigations of its potential applications in various fields of study. As analytical techniques continue to advance and our understanding of natural products deepens, this compound may reveal additional interesting properties worthy of exploration. The scientific community maintains a keen interest in such specialized natural product derivatives.
For researchers considering working with Trichothec-9-ene-4,15-diol,12,13-epoxy-, (4b)-, it's essential to stay informed about the latest developments in trichothecene chemistry. Regular consultation of scientific literature and attendance at relevant conferences can provide valuable updates on research methodologies and safety considerations. The compound's unique characteristics make it a potentially valuable addition to various research programs when used appropriately and responsibly.
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